An In-Depth Technical Guide to the Physicochemical Properties of 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine
An In-Depth Technical Guide to the Physicochemical Properties of 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine, a significant member of the per- and polyfluoroalkyl substance (PFAS) family. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the molecular structure, thermal properties, solubility, and spectroscopic profile of this highly fluorinated compound. Furthermore, it offers detailed, field-proven experimental protocols for its characterization, explaining the causality behind methodological choices. The unique attributes of this molecule, including its high molecular weight, chemical inertness, and thermal stability, are discussed in the context of its primary application as a high-mass calibration standard in mass spectrometry and its potential in advanced materials science.
Introduction: The Significance of a Highly Fluorinated Triazine
The class of per- and polyfluoroalkyl substances (PFAS) has garnered immense scientific interest due to the unique properties conferred by the carbon-fluorine bond. Within this class, molecules that combine a heterocyclic core with extensive fluorination present a unique intersection of chemical stability and functionality. 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine (CAS No. 21674-38-4) is a prime example. Its structure features a stable, aromatic 1,3,5-triazine ring symmetrically substituted with three long-chain perfluoroheptyl groups.
This molecular architecture results in a compound with remarkable thermal stability, extreme hydrophobicity, and chemical inertness. While these properties are characteristic of many large PFAS molecules, the defined structure and high molecular weight of this triazine derivative make it exceptionally valuable in specific high-technology applications. Its most prominent role is as a reference standard for the high-mass range (m/z 600-1600) in mass spectrometry, a critical tool in pharmaceutical and biotechnological research.[1] This guide serves to consolidate the known physicochemical data and provide robust analytical methodologies for its characterization, empowering researchers to effectively utilize and understand this specialized compound.
Molecular Structure and Identification
Correctly identifying a chemical entity is the foundation of all subsequent research. 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine is known by several synonyms, including Tris(perfluoroheptyl)-s-triazine.[1] Its definitive identifiers and core structural details are summarized below.
Table 1: Molecular Identifiers and Structural Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2,4,6-tris(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)-1,3,5-triazine | [2] |
| CAS Number | 21674-38-4 | [2] |
| Molecular Formula | C₂₄F₄₅N₃ | [2] |
| Molecular Weight | 1185.21 g/mol | [1] |
| Canonical SMILES | C1(=NC(=NC(=N1)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | [2] |
| InChIKey | BFAUAMWYFFXWLX-UHFFFAOYSA-N |[2] |
Core Physicochemical Properties
The utility of this compound is directly derived from its distinct physicochemical characteristics. These properties are summarized in Table 2, with further discussion below.
Table 2: Summary of Key Physicochemical Properties
| Property | Value | Comments | Source |
|---|---|---|---|
| Physical State | White solidified mass or fragments | At standard temperature and pressure. | [1] |
| Melting Point | 26-29 °C | Low melting point, exists as a waxy solid. | [1] |
| Boiling Point | 150 °C at 1.5 mmHg | High boiling point, requires vacuum for distillation. | [1] |
| Water Solubility | Insoluble | Consistent with its highly fluorinated structure. | [1] |
| Solubility | DMSO (Slightly) | Limited solubility in common organic solvents. | [1] |
| Density (estimate) | 1.819 g/cm³ | Significantly denser than water. | [1] |
| Refractive Index | 1.300 | Low refractive index is typical for fluorinated compounds. | [1] |
| Vapor Pressure | 2.38 x 10⁻⁶ mmHg at 25°C | Extremely low volatility. | [1] |
| pKa (predicted) | -3.75 ± 0.10 | The triazine nitrogens are non-basic due to electron withdrawal. |[1] |
Physical State and Thermal Properties
The compound is a white, waxy solid at room temperature with a low melting point range of 26-29 °C.[1] This physical state necessitates careful handling and storage, typically at refrigerated temperatures (2-8°C) to maintain its solid form.[1]
Solubility Profile
As expected from its structure—a nonpolar core with three large, lipophobic, and hydrophobic perfluoroheptyl chains—the compound is insoluble in water and shows only slight solubility in polar aprotic solvents like DMSO.[1] This poor solubility profile is a critical consideration for its application. For use as a mass spectrometry standard, it is typically dissolved in specialized fluorinated solvents or introduced via direct insertion probe. For any potential application in drug delivery or materials science, its formulation would require specialized solvents or delivery systems.
Spectroscopic Profile
Mass Spectrometry (MS): The most well-defined characteristic of this molecule is its mass spectrum. It is designed to provide clear, high-mass ions for calibration. Under Electron Ionization (EI), it produces a complex fragmentation pattern but a detectable molecular ion at m/z 1185.[4] Key fragments arise from the cleavage of the C-C bonds within the perfluoroheptyl chains and the loss of CF₃ groups. A reference spectrum shows prominent peaks across the high-mass range, making it an ideal calibrant.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is the most informative NMR technique for this molecule. Due to the seven distinct fluorine environments on the perfluoroheptyl chain, a complex spectrum is expected. Based on typical chemical shifts for perfluoroalkanes, one would anticipate signals in the range of -80 ppm (for the terminal -CF₃ group), -120 to -126 ppm (for the internal -CF₂- groups), and a distinct signal for the -CF₂- group alpha to the triazine ring.[5][6]
-
¹³C NMR: The spectrum would show signals for the triazine ring carbons (typically >165 ppm) and a series of signals for the seven carbons of the perfluoroheptyl chain, each split into complex multiplets due to C-F coupling.
-
¹H NMR: No proton signals would be observed.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by very strong C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region. Vibrations corresponding to the triazine ring system are also expected, often observed near 1400 cm⁻¹ and 1550 cm⁻¹.[2]
Experimental Protocols for Characterization
To ensure the identity, purity, and properties of 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine, a suite of analytical techniques must be employed. The following protocols are presented as robust, field-proven methodologies.
Diagram 1: Workflow for the physicochemical characterization of the triazine compound.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Causality: DSC is the preferred method for determining the melting point of a waxy, crystalline solid. It provides not only the onset and peak melting temperatures but also the enthalpy of fusion (ΔHfus), which can be an indicator of crystallinity and purity. The protocol is designed to erase the sample's prior thermal history, ensuring an accurate and reproducible measurement.[7]
Methodology:
-
Sample Preparation: Hermetically seal 3-5 mg of the sample in an aluminum DSC pan. The hermetic seal is critical to prevent any potential sublimation of the analyte during heating.[7]
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Step 1 (Equilibration): Equilibrate the cell at 0°C.
-
Step 2 (First Heat): Heat the sample from 0°C to 60°C at a rate of 10°C/min. This step removes the sample's thermal history.
-
Step 3 (Cool): Cool the sample from 60°C to 0°C at a rate of 10°C/min to induce controlled recrystallization.
-
Step 4 (Second Heat): Heat the sample from 0°C to 60°C at a rate of 5°C/min. The melting point is determined from this second heating curve to ensure data is collected from a consistent crystalline state.
-
-
Data Analysis: Determine the onset temperature of the endothermic melting peak from the second heating scan. This value is reported as the melting point.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: Due to the highly fluorinated nature of the analyte, standard reversed-phase (C18) HPLC methods can be challenging. Fluorinated molecules often exhibit poor interaction with traditional stationary phases. A method employing a fluorinated stationary phase or a mobile phase with a fluorinated alcohol modifier provides alternative selectivity and better peak shape for such compounds.[8][9] Given the lack of a strong chromophore, a Universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is required.
Methodology:
-
System: HPLC system equipped with a quaternary pump, autosampler, column oven, and ELSD/CAD detector.
-
Column: A fluorous stationary phase column (e.g., FluoroFlash C8, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Water
-
-
Gradient Elution:
-
Start at 80% A / 20% B.
-
Ramp to 100% A over 15 minutes.
-
Hold at 100% A for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like hexafluoroisopropanol (HFIP) or a fluorinated solvent, diluting with acetonitrile as needed.
-
-
Data Analysis: Purity is reported as the area percentage of the main peak relative to the total area of all peaks detected.
Applications and Scientific Context
The unique combination of properties makes 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine a molecule with specific, high-value applications.
Diagram 2: Relationship between the molecule's structure, its properties, and its applications.
Primary Application: Mass Spectrometry Standard The principal use of this compound is as a calibration standard, particularly for negative-ion mode electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) mass spectrometry.[1][10] Its suitability stems from several factors:
-
High Mass: With a molecular weight of 1185.21, it provides calibration points in a mass range critical for the analysis of peptides, small proteins, and other large molecules.[1]
-
Chemical Inertness: It does not readily react with other components in the ion source, ensuring a clean and reliable signal.
-
Low Volatility: Its low vapor pressure prevents rapid contamination of the mass spectrometer source.
-
Predictable Ionization: It readily forms ions, providing a strong and consistent signal for tuning and calibration.
Potential Applications in Materials Science The broader class of perfluoroalkyl triazines has been explored for applications demanding extreme stability.[3] These include:
-
High-Temperature Lubricants: The combination of thermal stability and the low intermolecular friction of fluorinated chains suggests potential use in demanding lubrication environments.
-
Heat-Transfer Fluids: Resistance to thermal and oxidative breakdown makes such compounds candidates for coolants and heat-transfer media in specialized equipment.[3]
-
Hydrophobic and Oleophobic Coatings: The dense fluorinated shell can impart surfaces with extreme repellency to both water and oils.
Safety and Handling
As a member of the PFAS chemical class, appropriate safety measures are essential. According to the Globally Harmonized System (GHS) classifications, this compound is considered an irritant.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place (2-8°C recommended) in a tightly sealed container.[1]
Conclusion
2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine is a highly specialized molecule whose physicochemical properties—high molecular weight, thermal stability, chemical inertness, and extreme fluorination—are directly responsible for its value in science and technology. While its primary role as a high-mass calibrant in mass spectrometry is well-established, its characteristics suggest a broader potential in the field of advanced materials. A thorough understanding of its properties, supported by robust analytical characterization as outlined in this guide, is paramount for any researcher or professional seeking to utilize this unique compound.
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